N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a complex organic compound that features a benzylamino group attached to a tetrahydrothiophene ring, which is further connected to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves the condensation of a benzylamine derivative with a suitable benzamide precursor. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. For instance, the reaction between benzoic acid and benzylamine at elevated temperatures can yield the desired benzamide compound . The use of ultrasonic irradiation and green catalysts is also being explored to make the process more sustainable and efficient.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or OsO4.
Reduction: Reduction can be achieved using agents such as LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur with reagents like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is being explored for its potential as a multi-target drug for treating diseases like Alzheimer’s and diabetes.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It is used in vitro assays to study its effects on various biological pathways.
Mechanism of Action
The mechanism of action of N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes like cholinesterases, which are involved in neurodegenerative diseases . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound is similar in structure and is used for treating Alzheimer’s and diabetes.
N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Known for its antibacterial properties.
Uniqueness
N-(4-(benzylamino)-1,1-dioxidotetrahydrothiophen-3-yl)benzamide stands out due to its unique combination of a benzylamino group and a tetrahydrothiophene ring, which imparts specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[4-(benzylamino)-1,1-dioxothiolan-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(15-9-5-2-6-10-15)20-17-13-24(22,23)12-16(17)19-11-14-7-3-1-4-8-14/h1-10,16-17,19H,11-13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILCDYCQQSJGMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)NC(=O)C2=CC=CC=C2)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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